molecular formula C10H9NO4 B8402618 3-Nitro-5-vinylbenzoic acid methyl ester

3-Nitro-5-vinylbenzoic acid methyl ester

Cat. No. B8402618
M. Wt: 207.18 g/mol
InChI Key: LCRYAQOFHXTVIM-UHFFFAOYSA-N
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Patent
US06310243B1

Procedure details

3-Nitro-5-(2-trimethylsilylvinyl)benzoic acid methyl ester (2.44 g, 8.71 mmol) was dissolved in acetonitrile (150 ml), the solution was heated to reflux temperature and HCl gas was bubbled through the solution until the starting material had disappeared according to HPLC analysis. The solution was allowed to cool and the solvent was removed by evaporation. The residue was >95% pure according to HPLC and was used without further purification. Yield: 2.02 g (89%).
Name
3-Nitro-5-(2-trimethylsilylvinyl)benzoic acid methyl ester
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([CH:10]=[CH:11][Si](C)(C)C)[CH:7]=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1.Cl>C(#N)C>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([CH:10]=[CH2:11])[CH:7]=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1

Inputs

Step One
Name
3-Nitro-5-(2-trimethylsilylvinyl)benzoic acid methyl ester
Quantity
2.44 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)C=C[Si](C)(C)C)[N+](=O)[O-])=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
CUSTOM
Type
CUSTOM
Details
was bubbled through the solution until the starting material
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=CC(=C1)C=C)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.